molecular formula C19H16FN3O2S2 B2663282 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326853-43-3

6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No.: B2663282
CAS No.: 1326853-43-3
M. Wt: 401.47
InChI Key: HKRNBHVILYZATA-UHFFFAOYSA-N
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Description

6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a useful research compound. Its molecular formula is C19H16FN3O2S2 and its molecular weight is 401.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Cancer Research

A notable application of sulfur-containing compounds in scientific research is their synthesis and evaluation as potential antitumor agents. For instance, sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard have been designed and synthesized to obtain potent antitumor agents with low toxicity. These compounds have been investigated for their acute toxicity and antitumor activity, with certain derivatives exhibiting high antitumor activity and low toxicity, indicating their potential as therapeutic agents in cancer treatment (Huang, Lin, & Huang, 2001).

Chemical Reactivity and Synthetic Applications

The reactivity of sulfur-containing heterocycles, such as pyrido and benzothiazines, has been extensively studied, revealing their potential in synthetic chemistry. For example, reactions involving 10-methyl-pyrido benzothiazine with n-butyllithium have shown nucleophilic addition and proton abstraction processes, leading to various derivatives. These reactions provide insights into the stability and reactivity of these compounds, contributing to their utility in synthesizing novel chemical entities (Pasutto & Knaus, 1978).

Novel Heterocyclic Compounds with Antibacterial Activity

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been aimed at developing antibacterial agents. Precursors have been reacted with a variety of active methylene compounds, leading to the production of pyran, pyridine, and pyridazine derivatives. These compounds have been tested for their antibacterial activity, with some showing high levels of effectiveness. This research highlights the potential of sulfur-containing heterocyclic compounds in developing new antibacterial drugs (Azab, Youssef, & El‐Bordany, 2013).

Development of Contrast-medium and Targeting Groups

In another innovative application, 2-sulfanilylpyrimidine (sulfadiazine) sodium has been used to initiate the ring-opening polymerization of ethylene oxide, forming a bifunctional poly(ethylene oxide) with both targeting and contrast-medium groups. This polymerization process, which achieves a significant yield, has led to products with varying molecular weights and functional group content, demonstrating the versatility of sulfur-containing compounds in developing materials with specific biomedical applications (Mu, 2005).

Properties

IUPAC Name

6-ethyl-2-[(4-fluorophenyl)methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S2/c1-2-23-16-6-4-3-5-15(16)18-17(27(23,24)25)11-21-19(22-18)26-12-13-7-9-14(20)10-8-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRNBHVILYZATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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